molecular formula C23H17Br2ClN2O4 B11546997 2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11546997
M. Wt: 580.7 g/mol
InChI Key: DBSRGTMTELQFQH-PPDIBHTLSA-N
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Description

2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including bromine, chlorine, and hydrazone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Hydrazone Formation: The reaction of 3-chlorophenoxyacetic acid with hydrazine to form the hydrazone intermediate.

    Esterification: The final step involves the esterification of the hydrazone intermediate with 3-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Modifying gene expression and cellular functions.

    Disrupting Cell Membranes: Affecting the integrity and function of cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H17Br2ClN2O4

Molecular Weight

580.7 g/mol

IUPAC Name

[2,4-dibromo-6-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H17Br2ClN2O4/c1-14-4-2-5-15(8-14)23(30)32-22-16(9-17(24)10-20(22)25)12-27-28-21(29)13-31-19-7-3-6-18(26)11-19/h2-12H,13H2,1H3,(H,28,29)/b27-12-

InChI Key

DBSRGTMTELQFQH-PPDIBHTLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N\NC(=O)COC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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